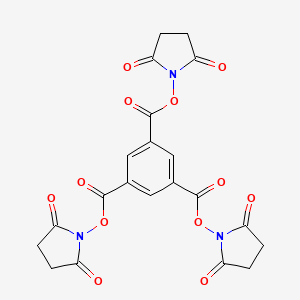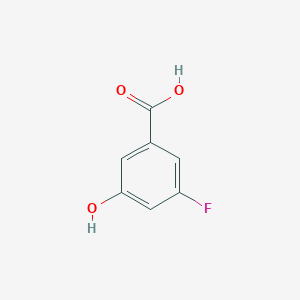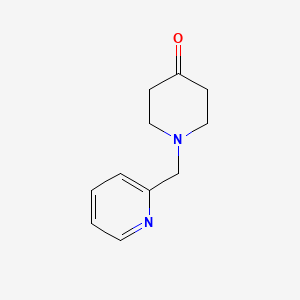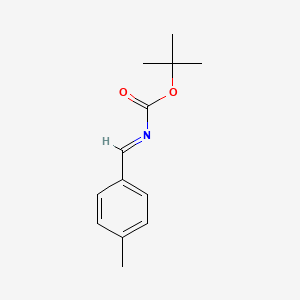
3,6-dihydroxy-9H-xanthen-9-one
Descripción general
Descripción
3,6-Dihydroxy-9H-xanthen-9-one, also known as 3,6-dihydroxyxanthone, is a compound with the molecular formula C13H8O4 . It is a member of the class of xanthones, which are yellow-colored and oxygen-containing heterocycles . This compound has been isolated from Cratoxylum cochinchinense .
Synthesis Analysis
The synthesis of xanthones has been achieved through various methods. The classical method involves the use of a mixture of polyphenol and different salicylic acids heated with acetic anhydride as the dehydrating agent . In 1955, it was found that the use of zinc chloride/phosphoryl chloride produced xanthones in better yield and with shorter reaction times . More recently, a series of xanthones were synthesized via this classical method with microwave heating .Molecular Structure Analysis
The molecular structure of 3,6-dihydroxy-9H-xanthen-9-one consists of a dibenzo-γ-pyrone framework . The molecular formula is C13H8O4, with an average mass of 228.200 Da and a monoisotopic mass of 228.042252 Da .Physical And Chemical Properties Analysis
3,6-Dihydroxy-9H-xanthen-9-one is a solid at room temperature . It has a molecular weight of 228.2 . The compound is sealed in dry and stored at room temperature .Aplicaciones Científicas De Investigación
Antioxidant Activity
3,6-dihydroxy-9H-xanthen-9-one: has been identified as having potent antioxidant properties. This compound can counteract oxidative stress by modulating the Nrf2 pathway in inflamed human macrophages . This is particularly significant in the context of inflammatory diseases where oxidative stress plays a key role in disease progression.
Anti-inflammatory Applications
Due to its ability to modulate the Nrf2 pathway, 3,6-dihydroxy-9H-xanthen-9-one also exhibits anti-inflammatory activities . This makes it a potential candidate for the development of new anti-inflammatory drugs, especially for conditions where inflammation is a primary concern.
Anticancer Potential
Research has indicated that derivatives of 3,6-dihydroxy-9H-xanthen-9-one exhibit anticancer activity . The compound’s ability to interfere with cancer cell proliferation makes it a subject of interest for cancer research, with the potential to contribute to the development of novel cancer therapies.
Imaging Agent in Medical Diagnostics
3,6-dihydroxy-9H-xanthen-9-one: is used in various imaging techniques such as spinal, cerebral angiography, peripheral artery, and venography . It’s also utilized in cardiovascular, coronary artery, urinary tract, joint imaging, and CT enhancement, highlighting its versatility as a diagnostic tool.
Synthetic Chemistry
The compound serves as a crucial building block in synthetic chemistry. Its core structure allows for a variety of substituents to be added, enabling the synthesis of a diverse range of xanthone derivatives with varied biological activities .
Pharmacological Research
In pharmacological research, 3,6-dihydroxy-9H-xanthen-9-one and its derivatives are used to study their interaction with biological systems. This includes understanding their mechanism of action, bioavailability, and potential side effects, which is essential for drug development .
Safety and Hazards
Direcciones Futuras
Xanthones, including 3,6-dihydroxy-9H-xanthen-9-one, show promising biological activities, and accordingly, the synthesis of new xanthones has received extensive effort . Future research may focus on further elucidating the biological activities of xanthones and developing more efficient synthesis methods .
Mecanismo De Acción
Target of Action
3,6-Dihydroxy-9H-xanthen-9-one is a xanthone derivative that has been shown to inhibit the growth of cancer cells in vitro .
Mode of Action
The mode of action of 3,6-dihydroxy-9H-xanthen-9-one involves inhibiting protein synthesis and DNA synthesis within the cell . This inhibition disrupts the normal functioning of the cell, leading to a decrease in cell proliferation and potentially leading to cell death .
Biochemical Pathways
The biosynthesis of 3,6-dihydroxy-9H-xanthen-9-one in plants involves the shikimate and the acetate pathways . These pathways originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent . All three routes lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate .
Result of Action
The result of the action of 3,6-dihydroxy-9H-xanthen-9-one is a decrease in cell proliferation, potentially leading to cell death . This is due to the compound’s ability to inhibit protein synthesis and DNA synthesis within the cell .
Action Environment
The action of 3,6-dihydroxy-9H-xanthen-9-one can be influenced by various environmental factors. For example, the compound’s lipophilicity can affect its interaction with biological membranes Additionally, factors such as pH, temperature, and the presence of other compounds can influence the compound’s stability, efficacy, and action
Propiedades
IUPAC Name |
3,6-dihydroxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O4/c14-7-1-3-9-11(5-7)17-12-6-8(15)2-4-10(12)13(9)16/h1-6,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POARTHFLPKAZBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC3=C(C2=O)C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3,6-dihydroxy-9H-xanthen-9-one interact with its target to exert its antimalarial activity?
A1: While the exact mechanism of action of 3,6-dihydroxy-9H-xanthen-9-one is still under investigation, molecular docking studies suggest it targets the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) enzyme. [] This enzyme is crucial for parasite DNA synthesis. The docking studies indicate that 3,6-dihydroxy-9H-xanthen-9-one interacts with key amino acids in the PfDHFR-TS active site, including Ala16, Ser108, Phe58, Asp54, and Leu46. [] These interactions likely inhibit enzyme activity, ultimately disrupting parasite growth and survival.
Q2: What is the structure and in vitro activity of 3,6-dihydroxy-9H-xanthen-9-one?
A2: 3,6-dihydroxy-9H-xanthen-9-one is a xanthone derivative with the molecular formula C13H8O4. [] While the paper doesn't explicitly state the molecular weight or spectroscopic data, it does highlight its potent in vitro antimalarial activity. It exhibited an IC50 value of 0.71 µM against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. [] This indicates a strong inhibitory effect on parasite growth in laboratory settings.
Q3: How does the structure of 3,6-dihydroxy-9H-xanthen-9-one relate to its antimalarial activity?
A3: The research utilized Quantitative Structure-Activity Relationship (QSAR) analysis to understand the relationship between the structure of xanthone derivatives and their antimalarial activity. [] The QSAR model developed identified specific molecular descriptors, including charges on specific atoms within the xanthone structure, as significant contributors to antimalarial potency. [] This suggests that modifications altering these electronic properties could impact the compound's interaction with PfDHFR-TS and its subsequent efficacy. Further research exploring structural analogs and their activities could solidify these structure-activity relationships.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine](/img/structure/B1310654.png)


![7-Chloroimidazo[2,1-b]benzothiazole-2-methanol](/img/structure/B1310664.png)
![1-[2-(Methylsulphonyl)phenyl]piperazine](/img/structure/B1310665.png)

![1-Bromo-4-[(phenylsulfonyl)methyl]benzene](/img/structure/B1310668.png)





![(1R,4R)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B1310678.png)